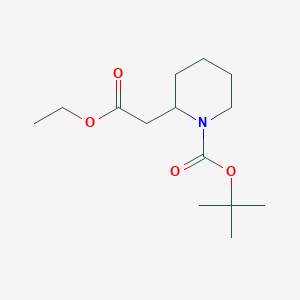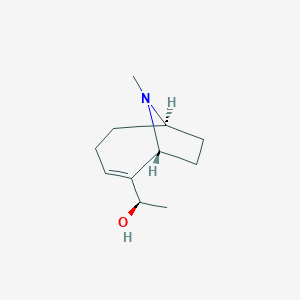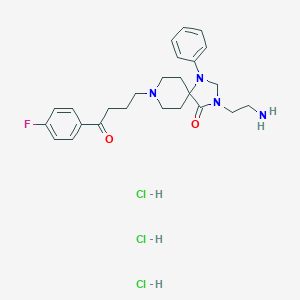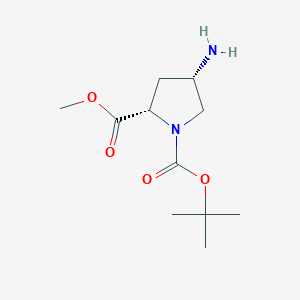
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan, also known as dezocine, is a synthetic opioid analgesic that was first synthesized in 1972. It is structurally similar to other opioids such as morphine and fentanyl, but with a unique chemical structure that gives it distinct properties.
Wirkmechanismus
Dezocine works by binding to opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. It has a mixed agonist-antagonist mechanism of action, which means that it can both activate and block opioid receptors depending on the specific receptor subtype. This unique mechanism of action may contribute to its reduced potential for abuse and dependence.
Biochemical and Physiological Effects:
Dezocine has been shown to produce a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria, similar to other opioids. However, it has also been found to have a ceiling effect, meaning that higher doses do not produce a greater level of analgesia. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been shown to have less effect on gastrointestinal motility than other opioids, which may make it a better choice for patients with gastrointestinal issues.
Vorteile Und Einschränkungen Für Laborexperimente
Dezocine has several advantages for use in laboratory experiments. It has a well-defined chemical structure, making it easy to synthesize and analyze. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to its use in experiments, such as its potential for respiratory depression and sedation, which may confound results.
Zukünftige Richtungen
There are several potential future directions for research on 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan. One area of interest is its potential use in the treatment of opioid addiction, as it may have less potential for abuse and dependence than other opioids. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different opioid receptor subtypes. Finally, there is a need for more research on the safety and efficacy of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan in different patient populations, such as those with chronic pain or gastrointestinal issues.
In conclusion, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a synthetic opioid analgesic that has unique properties and potential for use in the treatment of pain and opioid addiction. Its well-defined chemical structure and pharmacological properties make it a valuable compound for laboratory experiments, but its potential for respiratory depression and sedation must be taken into account. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, including the reaction of a ketone with an amine to form an imine, followed by reduction with sodium borohydride. The resulting compound is then reacted with epichlorohydrin to form the epoxyethano ring, and finally, the benzomorphan ring is formed through a cyclization reaction.
Wissenschaftliche Forschungsanwendungen
Dezocine has been widely studied for its potential use as an analgesic in the treatment of acute and chronic pain. It has been found to be effective in reducing pain in a variety of conditions, including postoperative pain, cancer pain, and neuropathic pain. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been investigated for its potential use in the treatment of opioid addiction, as it has been shown to have less potential for abuse and dependence than other opioids.
Eigenschaften
CAS-Nummer |
117016-26-9 |
|---|---|
Produktname |
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan |
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |
InChI-Schlüssel |
UUNACMSSHSJBCE-RCGOWTHUSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Kanonische SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Andere CAS-Nummern |
117016-26-9 |
Synonyme |
2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
